molecular formula C13H13NO3 B13485549 Methyl 2-Hydroxy-3-(6-quinolyl)propanoate

Methyl 2-Hydroxy-3-(6-quinolyl)propanoate

Katalognummer: B13485549
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: LCJJPTABGXYWBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is a compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with a ketone under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors involved in microbial metabolism, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(quinolin-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester and hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

methyl 2-hydroxy-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C13H13NO3/c1-17-13(16)12(15)8-9-4-5-11-10(7-9)3-2-6-14-11/h2-7,12,15H,8H2,1H3

InChI-Schlüssel

LCJJPTABGXYWBS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC2=C(C=C1)N=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.